ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound with a unique structure that includes an azepane ring, an isoquinoline moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Isoquinoline Moiety: The isoquinoline structure is introduced through condensation reactions with suitable isoquinoline derivatives.
Esterification: The final step involves esterification to form the ethyl ester group, using reagents such as ethyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or azepane ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The azepane ring and isoquinoline moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can be compared with similar compounds such as:
2-(azepan-1-yl)ethyl methacrylate: Similar in having an azepane ring but differs in the ester group and overall structure.
2-[2-(azepan-1-yl)ethyl]benzaldehyde: Contains an azepane ring and benzaldehyde moiety, differing in functional groups and applications.
Properties
IUPAC Name |
ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-2-27-20(25)15-28-18-9-7-8-17-16(18)10-13-23(21(17)26)14-19(24)22-11-5-3-4-6-12-22/h7-10,13H,2-6,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDPQBDJDGTZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.